molecular formula C20H19N3O6 B2720369 N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-42-4

N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2720369
CAS-Nummer: 863612-42-4
Molekulargewicht: 397.387
InChI-Schlüssel: AGEYGZSMOJSYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a pyrimidine core substituted with methoxyphenyl groups and a carboxamide moiety. Its structure includes two methoxy groups at the 2,5-positions on the phenyl ring and a 3-methoxyphenyl group attached to the pyrimidine ring.

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-27-13-6-4-5-12(9-13)23-19(25)15(11-21-20(23)26)18(24)22-16-10-14(28-2)7-8-17(16)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEYGZSMOJSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H17N3O5\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{5}

This structure features two methoxy groups on the aromatic rings and a dioxo tetrahydropyrimidine core, which is crucial for its biological activity.

Synthesis

The synthesis of N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the Tetrahydropyrimidine Core : Utilizing condensation reactions between appropriate carbonyl compounds and amines.
  • Introduction of Methoxy Groups : Achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Final Carboxamide Formation : Involves coupling reactions with carboxylic acid derivatives.

Anticancer Activity

Research has demonstrated that N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value of approximately 27.6 μM, indicating potent activity against these cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : It has been shown to arrest cells at specific phases of the cell cycle.

Structure-Activity Relationship (SAR)

Analysis of structural variations in related compounds has provided insights into the pharmacophore necessary for biological activity. Key observations include:

  • Importance of Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and cellular uptake.
  • Dioxo Functionality : The dioxo moiety is critical for binding interactions with target proteins involved in cell proliferation.

Comparative Biological Activity Table

Compound NameIC50 (μM)Cancer TypeMechanism of Action
N-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide27.6MDA-MB-231 (Breast Cancer)Induces apoptosis; inhibits cell cycle
Related Compound A35.0MDA-MB-231Apoptosis induction
Related Compound B40.0A549 (Lung Cancer)Cell cycle arrest

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Key Structural Features Synthetic Pathway Reported Activity Reference
N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target Compound) - 2,5-dimethoxyphenyl carboxamide
- 3-methoxyphenyl substituent
- 2,4-dioxo pyrimidine
Not explicitly detailed in provided sources; likely involves cyclocondensation and amidation steps. Limited data; inferred kinase inhibition based on analog studies.
N-(4-chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-chloro/methoxyphenyl carboxamide
- 3-nitrophenyl substituent
- 2-thioxo pyrimidine
Synthesized using POCl₃ in dry DMF under ice-cooling, followed by TLC-monitored purification . Anticancer activity (specific IC₅₀ values not reported).
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide - 2,4-dimethoxyphenyl carboxamide
- 4-hydroxyphenyl substituent
- 2-sulfanylidene core
Synthesis involves thiourea intermediates and cyclization under acidic conditions. Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).
Compound 3c (Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative) - Piperazine-linked methoxyphenyl group
- Acrylamide terminal group
Multi-step synthesis starting from substituted pyrimidine precursors. Kinase inhibition (e.g., EGFR tyrosine kinase) with IC₅₀ ~50 nM.

Key Observations:

Methoxy vs. Nitro Substituents: The 3-nitrophenyl group in ’s compound introduces strong electron-withdrawing effects, which might increase reactivity but reduce metabolic stability compared to methoxy groups .

Synthetic Complexity :

  • The use of POCl₃ in ’s synthesis highlights the need for controlled conditions to avoid side reactions, whereas the target compound’s synthesis (if similar to ) may prioritize regioselective amidation .

Biological Activity Trends :

  • Sulfanylidene/S-thioxo analogs (e.g., ) exhibit broader antimicrobial activity, while piperazine-containing derivatives (e.g., ) show potent kinase inhibition due to improved solubility and target engagement .

Research Findings and Limitations

  • Gaps in Data: No direct cytotoxicity or pharmacokinetic data exist for the target compound. Its activity is extrapolated from analogs like ’s sulfanylidene derivative, which showed moderate activity against S. aureus (MIC = 8 µg/mL) .
  • Structural Optimization : Replacing the 3-nitrophenyl group () with a 3-methoxyphenyl group (target compound) may reduce toxicity but requires validation via assays like the SRB cytotoxicity test .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.